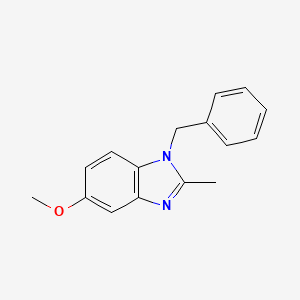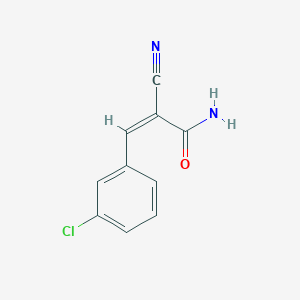
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is a compound that has gained significant attention in scientific research for its potential use in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the activity of specific enzymes involved in cancer cell growth. Physiologically, it has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound is not well studied in vivo, and its efficacy and safety in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. These include:
1. Further studies to determine the compound's efficacy and safety in vivo.
2. Investigation of the compound's potential as a plant growth regulator.
3. Synthesis of novel fluorescent materials using this compound as a building block.
4. Development of more potent analogs of this compound for use as anticancer agents.
5. Investigation of the compound's potential as an inhibitor of specific enzymes involved in cancer cell growth.
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. Its potential as an anticancer agent, building block for fluorescent materials, and plant growth regulator make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, efficacy, and safety in vivo.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the corresponding benzodioxole benzoxazole Schiff base. The Schiff base is then reacted with urea in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been studied for its potential use in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent and has been found to inhibit the growth of various cancer cell lines. In materials science, it has been used as a building block for the synthesis of novel fluorescent materials. In agriculture, it has been studied for its potential use as a plant growth regulator.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-19-13-7-12(3-5-14(13)24-10)20-17(21)18-8-11-2-4-15-16(6-11)23-9-22-15/h2-7H,8-9H2,1H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWQVDCJZOFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
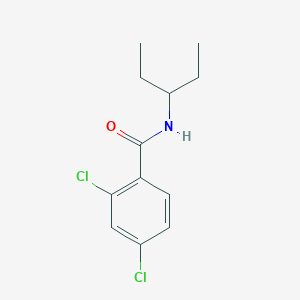

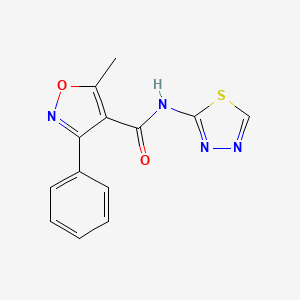
![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
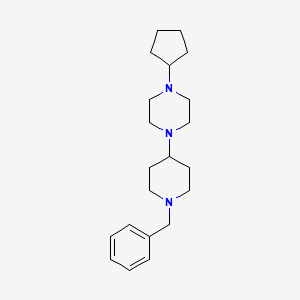

![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)
